N,N-Bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine
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Overview
Description
N,N-Bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine is an organic compound characterized by the presence of two bromomethyl groups attached to a 2-(4-methoxyphenyl)ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine typically involves the bromination of N,N-bis(hydroxymethyl)-2-(4-methoxyphenyl)ethanamine. The reaction is carried out using hydrobromic acid or phosphorus tribromide as brominating agents under controlled conditions to ensure selective bromination.
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Hydrobromic Acid Method
Reactants: N,N-bis(hydroxymethyl)-2-(4-methoxyphenyl)ethanamine, hydrobromic acid.
Conditions: The reaction is conducted at room temperature with constant stirring.
Procedure: The hydroxymethyl compound is dissolved in a suitable solvent, and hydrobromic acid is added dropwise. The reaction mixture is stirred until the completion of the reaction, followed by purification to obtain the desired product.
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Phosphorus Tribromide Method
Reactants: N,N-bis(hydroxymethyl)-2-(4-methoxyphenyl)ethanamine, phosphorus tribromide.
Conditions: The reaction is carried out under an inert atmosphere at low temperatures.
Procedure: The hydroxymethyl compound is dissolved in anhydrous solvent, and phosphorus tribromide is added slowly. The reaction mixture is maintained at low temperature to prevent side reactions, followed by purification to isolate the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine undergoes various types of chemical reactions, including:
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Nucleophilic Substitution
Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Conditions: Typically carried out in polar aprotic solvents at moderate temperatures.
Products: Substituted derivatives where the bromine atoms are replaced by nucleophiles.
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Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Conducted under acidic or basic conditions.
Products: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Performed under anhydrous conditions.
Products: Reduced derivatives with hydroxyl or amine groups.
Common Reagents and Conditions
Nucleophilic Substitution: Polar aprotic solvents (e.g., dimethyl sulfoxide), moderate temperatures.
Oxidation: Acidic or basic conditions, oxidizing agents (e.g., potassium permanganate).
Reduction: Anhydrous conditions, reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
N,N-Bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N,N-Bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine involves its interaction with nucleophiles, leading to the formation of substituted derivatives. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic attack and subsequent substitution reactions. The compound’s reactivity is influenced by the electronic effects of the methoxyphenyl group, which can stabilize or destabilize intermediates during the reaction process.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(chloromethyl)-2-(4-methoxyphenyl)ethanamine: Similar structure with chlorine atoms instead of bromine.
N,N-Bis(iodomethyl)-2-(4-methoxyphenyl)ethanamine: Similar structure with iodine atoms instead of bromine.
N,N-Bis(methyl)-2-(4-methoxyphenyl)ethanamine: Lacks halogen atoms, resulting in different reactivity.
Uniqueness
N,N-Bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine is unique due to the presence of bromine atoms, which impart distinct reactivity and selectivity in nucleophilic substitution reactions. The bromine atoms provide a balance between reactivity and stability, making the compound suitable for various synthetic applications.
Properties
Molecular Formula |
C11H15Br2NO |
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Molecular Weight |
337.05 g/mol |
IUPAC Name |
N,N-bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H15Br2NO/c1-15-11-4-2-10(3-5-11)6-7-14(8-12)9-13/h2-5H,6-9H2,1H3 |
InChI Key |
QRQBFDIEYNDKOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN(CBr)CBr |
Origin of Product |
United States |
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